lorecivivint - 1467093-03-3

lorecivivint

Catalog Number: EVT-258006
CAS Number: 1467093-03-3
Molecular Formula: C29H24FN7O
Molecular Weight: 505.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lorecivivint, also known as lorecivivint, is a small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [, ]. These kinases are involved in regulating the Wnt signaling pathway, a key pathway involved in cell growth, differentiation, and development [, ]. By inhibiting CLK2 and DYRK1A, lorecivivint modulates the Wnt pathway, exhibiting potential therapeutic benefits in various disease models, primarily osteoarthritis [, , , , , , , , , ]. Lorecivivint is being investigated for its potential as a disease-modifying osteoarthritis drug (DMOAD) due to its ability to potentially slow or halt the progression of joint damage [, , ].

Future Directions
  • Optimization of Drug Delivery: Investigating novel drug delivery systems, such as nanoparticles coated with chondrocyte membranes [], could enhance lorecivivint's penetration into cartilage, improve its retention within the joint, and potentially minimize systemic exposure.

Adavivint

  • Compound Description: Adavivint is a small molecule Wnt pathway inhibitor []. It has been investigated for its potential in treating osteoarthritis [].

SM-04554

  • Compound Description: SM-04554 is a Wnt pathway activator currently in Phase III clinical trials for the treatment of androgenetic alopecia [].
  • Relevance: In contrast to lorecivivint, which acts as a Wnt pathway inhibitor, SM-04554 activates this pathway []. This difference highlights the diverse roles of Wnt signaling in various diseases and the potential for both activation and inhibition as therapeutic strategies depending on the specific context.

Quercitrin

  • Compound Description: Quercitrin is a natural flavonoid with potential disease-modifying effects in osteoarthritis [].
  • Relevance: Quercitrin is grouped with lorecivivint and other compounds being investigated as potential disease-modifying osteoarthritis drugs (DMOADs) []. This suggests that quercitrin may share a similar therapeutic target or mechanism of action with lorecivivint, although specific details about its relationship to lorecivivint are not provided.

Tanezumab

  • Compound Description: Tanezumab is a nerve growth factor (NGF) antibody investigated as a potential treatment for osteoarthritis [].
  • Relevance: While both tanezumab and lorecivivint have been explored as potential osteoarthritis treatments, they target different pathways. Tanezumab focuses on the NGF pathway, while lorecivivint targets the Wnt pathway [, , ]. This distinction highlights the complexity of osteoarthritis and the potential for targeting various pathways for therapeutic intervention.
Overview

Adavivint, also known as lorecivivint, is a synthetic organic compound that functions as a small-molecule inhibitor of the Wnt signaling pathway. Specifically, it targets the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine-regulated kinase 1A). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cartilage-related disorders and other conditions influenced by the Wnt signaling pathway .

Source and Classification

Adavivint is classified as a Wnt pathway inhibitor, specifically designed to modulate the activity of kinases involved in this critical signaling cascade. The compound is synthesized through specialized chemical methods to ensure high purity and efficacy . Its molecular formula is C29H24FN7OC_{29}H_{24}FN_{7}O, and it has a CAS number of 1467093-03-3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of adavivint involves complex organic chemistry techniques tailored to produce high yields of the compound with minimal impurities. While specific synthetic routes are not extensively documented in public literature, it is understood that the synthesis likely employs multi-step reactions common to kinase inhibitors. This may include reactions such as amide formation, cyclization, and various coupling reactions to construct the intricate molecular framework characteristic of adavivint .

Chemical Reactions Analysis

Reactions and Technical Details

Adavivint primarily acts by inhibiting CLK2 and DYRK1A kinases, which are pivotal in the Wnt signaling pathway. While specific chemical reactions involving adavivint are not detailed in literature, its mechanism likely involves binding interactions that prevent phosphorylation events critical for signal transduction. This inhibition alters downstream effects on gene expression related to cell differentiation and proliferation .

Mechanism of Action

Process and Data

The mechanism of action for adavivint involves its inhibition of CLK2 and DYRK1A, leading to reduced phosphorylation of serine/arginine-rich splicing factors. This action ultimately disrupts the Wnt signaling pathway, which plays a vital role in regulating tissue homeostasis and cellular differentiation. In particular, adavivint promotes the differentiation of mesenchymal stem cells into chondrocytes while inhibiting cartilage degradation, making it a promising candidate for treating osteoarthritis and other cartilage-related diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adavivint exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 490.54 g/mol
  • Solubility: Solubility characteristics may vary based on formulation but typically require organic solvents for dissolution.
  • Stability: Stability data under various conditions (temperature, light exposure) have not been extensively reported but are crucial for pharmaceutical applications.

These properties make adavivint suitable for use in biological assays and potential therapeutic formulations .

Applications

Scientific Uses

Adavivint is primarily researched for its applications in treating conditions associated with cartilage damage, such as osteoarthritis. Its ability to inhibit the Wnt signaling pathway positions it as a valuable tool in regenerative medicine, particularly in promoting cartilage repair mechanisms. Additionally, ongoing studies are exploring its broader implications in oncology and other fields where Wnt signaling plays a critical role .

Introduction to Adavivint

Biochemical Profile of Adavivint

Adavivint is a synthetically derived compound with the chemical name N-(5-(3-(7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-5-yl)pyridin-3-yl)-3-methylbutanamide. Its molecular formula is C₂₉H₂₄FN₇O, and it has a molecular weight of 505.55 g/mol [2] [3] [9]. The compound features a multi-ring structure enabling selective interaction with intranuclear kinases, particularly CLK2 and DYRK1A [1] [5].

Key biochemical properties include:

  • Solubility: Highly soluble in DMSO (30 mg/mL) but insoluble in water or ethanol [2] [9].
  • Potency: Inhibits TCF/LEF reporter activity (a canonical Wnt pathway marker) with an EC₅₀ of 19.5 nM in SW480 colon cancer cells. This represents a 150- to 500-fold increase in potency compared to earlier-generation Wnt inhibitors [2] [3] [6].
  • Selectivity: Minimal effects on non-canonical Wnt pathways (e.g., PCP or Wnt/Ca²⁺) or BMP signaling, reducing off-target risks [1] [3].

Table 1: Biochemical and Pharmacological Profile of Adavivint

PropertyValueSource/Assay
Molecular Weight505.55 g/molCAS Registry (1467093-03-3)
Solubility in DMSO30 mg/mL (59.34 mM)Selleckchem [2]
EC₅₀ (TCF/LEF reporter)19.5 nMSW480 cells [3] [6]
Selectivity Ratio (vs. other Wnt inhibitors)150-500-fold higher potencyCellular assays [2]

Synonyms include SM04690 (developmental code), lorecivivint (USAN-approved name), and the research code CLK/DYRK1A inhibitor [5] [10].

Historical Development and Discovery

Adavivint emerged from high-throughput screening of small molecules designed to modulate Wnt pathway activity. Initially designated SM04690, it was identified using a cell-based TCF/LEF reporter assay in SW480 cells [3] [5]. Preclinical studies demonstrated its ability to promote chondrogenesis in human mesenchymal stem cells (hMSCs) and protect cartilage in rodent OA models:

  • In vitro, 30 nM Adavivint enhanced chondrocyte aggregation and reduced expression of Wnt target genes (e.g., AXIN2, LEF1, TCF7) in hMSCs [1] [3].
  • In vivo, a single intra-articular injection (0.3 μg) in rat ACLT+pMMx (cruciate ligament tear + meniscectomy) models stimulated cartilage repair and preserved joint architecture [5] [9].

Clinical development progressed rapidly:

  • Phase 1 (NCT02536833): Established safety and pharmacokinetics of intra-articular Adavivint, with no systemic exposure detected [1].
  • Phase 2 (NCT03122860, n=700): Identified 0.07 mg as the optimal dose, showing significant pain improvement and reduced joint space narrowing in unilateral knee OA patients at 52 weeks [1] [5].
  • Phase 3: Three trials (NCT03928184, NCT04385303, NCT04520607) are active, focusing on structural and symptomatic endpoints [1].

Table 2: Key Milestones in Adavivint Development

StageFindingsReference
DiscoveryIdentified via TCF/LEF reporter screen; EC₅₀ = 19.5 nM in SW480 cellsMedChemExpress [3]
Preclinical0.3 μg dose enhanced cartilage repair in rat ACLT+pMMx modelDeshmukh et al. [5]
Phase 2 Trial0.07 mg dose improved WOMAC pain scores and joint space width at 52 weeksScienceDirect [1]

Role in Wnt Signaling Pathway Modulation

The canonical Wnt/β-catenin pathway is essential for embryonic joint development and adult cartilage homeostasis but is hyperactivated in osteoarthritis. Excessive mechanical load or inflammation upregulates Wnt ligands (e.g., Wnt3a, Wnt9a), leading to β-catenin accumulation, chondrocyte apoptosis, and matrix degradation via MMPs [1] [4] [7]. Adavivint modulates this pathway through a dual-target mechanism:

  • Kinase Inhibition: Binds and inhibits CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), nuclear regulators that control Wnt pathway gene splicing and activity [1] [5].
  • Downstream Effects: Suppresses β-catenin translocation and expression of destructive enzymes (e.g., MMPs, ADAMTS) while promoting chondrogenic markers like SOX9 and collagen type II [1] [3] [5].

In human chondrocytes and synoviocytes, Adavivint:

  • Reduces synovial fibrosis by inhibiting fibroblast-like synoviocyte (FLS) activation and collagen deposition [1].
  • Preserves glycosaminoglycan (GAG) content in cartilage explants under inflammatory conditions [3] [9].Compared to pan-Wnt inhibitors (e.g., XAV939), Adavivint offers finer modulation, avoiding the risks of complete pathway suppression, which can disrupt bone homeostasis [1] [4].

Table 3: Adavivint’s Mechanism in Wnt Pathway Modulation

TargetBiological EffectOA Relevance
CLK2/DYRK1AInhibits Wnt pathway gene transcriptionReduces β-catenin nuclear translocation
AXIN2, LEF1Downregulates Wnt target genesSuppresses chondrocyte catabolism
SOX9, Collagen IIUpregulates chondrogenic markersPromotes cartilage matrix synthesis
MMPsDecreases matrix metalloproteinase expressionPrevents cartilage degradation

Properties

CAS Number

1467093-03-3

Product Name

Adavivint

IUPAC Name

N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide

Molecular Formula

C29H24FN7O

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37)

InChI Key

AQDWDWAYVBQMAM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F

Solubility

Soluble in DMSO

Synonyms

Adavivint; SM-04690; SM04690; SM 04690;

Canonical SMILES

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.